N-Ethyl-3-[(1-phenylethyl)amino]propanamide
Overview
Description
Preparation Methods
The synthesis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide typically involves the amidation of primary nitroalkanes. One common method is a one-pot amidation process, which includes the halogenation of primary nitroalkanes followed by amidation . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the conversion.
Chemical Reactions Analysis
N-Ethyl-3-[(1-phenylethyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-Ethyl-3-[(1-phenylethyl)amino]propanamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in biochemical research to study enzyme interactions and protein binding.
Medicine: It is used in pharmacological research to study drug interactions and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-3-[(1-phenylethyl)amino]propanamide involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-Ethyl-3-[(1-phenylethyl)amino]propanamide can be compared with other similar compounds, such as:
N-Phenylethyl-3-[(1-phenylethyl)amino]propanamide: This compound has a similar structure but with a phenylethyl group instead of an ethyl group.
N-Methyl-3-[(1-phenylethyl)amino]propanamide: This compound has a similar structure but with a methyl group instead of an ethyl group.
These similar compounds share some chemical properties and applications but differ in their specific interactions and effects due to the variations in their molecular structures.
Properties
IUPAC Name |
N-ethyl-3-(1-phenylethylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-14-13(16)9-10-15-11(2)12-7-5-4-6-8-12/h4-8,11,15H,3,9-10H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEOLMNODGTXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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